molecular formula C18H33N3O7 B558172 Boc-lys(boc)-gly-OH CAS No. 120893-72-3

Boc-lys(boc)-gly-OH

Cat. No.: B558172
CAS No.: 120893-72-3
M. Wt: 403.5 g/mol
InChI Key: RDJOFHONSQXHOC-LBPRGKRZSA-N
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Description

The compound Boc-lys(boc)-gly-OH is a protected dipeptide consisting of Nα-(tert-butoxycarbonyl)-L-lysine and glycine. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis to protect the amino group of lysine from unwanted reactions. This compound is often used in solid-phase peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-lys(boc)-gly-OH typically involves the following steps:

    Protection of Lysine: The amino group of lysine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Nα-(tert-butoxycarbonyl)-L-lysine.

    Coupling with Glycine: The protected lysine is then coupled with glycine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for the large-scale production of peptides.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine form of the peptide.

    Coupling: Formation of longer peptide chains by reacting with other amino acids.

Scientific Research Applications

Chemistry

Boc-lys(boc)-gly-OH is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of more complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can also be used in the development of peptide-based drugs.

Medicine

This compound is used in the development of therapeutic peptides. These peptides can be designed to target specific proteins or pathways in the body, offering potential treatments for various diseases.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of Boc-lys(boc)-gly-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of lysine, preventing unwanted side reactions during the synthesis process. Once the desired peptide chain is synthesized, the Boc group can be removed to yield the free amine form of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH)
  • Nα-(tert-Butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys-OSu)
  • Nα-(tert-Butoxycarbonyl)-L-lysine methyl ester (Boc-Lys-OMe)

Uniqueness

Boc-lys(boc)-gly-OH is unique due to its dual protection of the lysine residue and its incorporation of glycine. This dual protection allows for selective deprotection and further functionalization, making it a versatile building block in peptide synthesis.

Properties

IUPAC Name

2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJOFHONSQXHOC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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